4-Chlorophenylhydrazine

説明

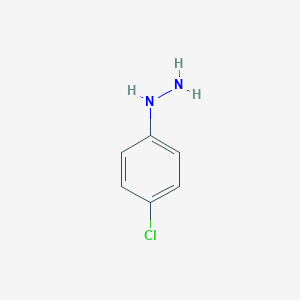

Structure

3D Structure

特性

IUPAC Name |

(4-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50147999 | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-69-4 | |

| Record name | (4-Chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorophenylhydrazine basic properties and structure

An In-depth Technical Guide to 4-Chlorophenylhydrazine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, primarily in its hydrochloride salt form, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, structure, synthesis protocols, key reactions, and critical safety considerations, underscoring its significance as a versatile chemical building block.

Introduction: The Role of this compound in Synthesis

This compound is an aromatic hydrazine derivative that serves as an indispensable precursor in the synthesis of a multitude of organic compounds.[1] While the free base exists, it is most commonly supplied and utilized as its more stable hydrochloride salt, this compound hydrochloride (CAS No. 1073-70-7).[2] Its molecular architecture, featuring a hydrazine moiety attached to a chlorinated phenyl ring, imparts a unique reactivity profile that is exploited in the construction of complex heterocyclic systems.[3] This reactivity makes it a cornerstone intermediate in the pharmaceutical, agrochemical, and dye industries.[3][4] In drug development, it is a key starting material for synthesizing various active pharmaceutical ingredients (APIs), particularly those built around the indole scaffold.[5][6]

Core Properties and Chemical Structure

This compound hydrochloride is a white to pink or light yellow crystalline powder.[1][2][6] Its stability as a salt and its solubility in hot water and methanol make it amenable to a variety of reaction conditions.[2][7]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1073-70-7 | [2] |

| Molecular Formula | C₆H₈Cl₂N₂ | [7][8] |

| Molecular Weight | 179.05 g/mol | [2] |

| Appearance | White to pink crystalline powder | [1][7] |

| Melting Point | 216 °C (decomposes) | [1][7] |

| Solubility | Soluble in hot water and methanol | [2][7] |

| IUPAC Name | (4-chlorophenyl)hydrazine;hydrochloride | [8][9] |

| Synonyms | p-Chlorophenylhydrazine HCl, 4-CPH | [2][7] |

Chemical Structure

The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and a hydrazine (-NHNH₂) group, which is protonated in the hydrochloride salt form.

Caption: Structure of this compound Hydrochloride.

Synthesis of this compound Hydrochloride

The industrial synthesis of this compound hydrochloride is well-established, with the most common and scalable method involving the diazotization of 4-chloroaniline, followed by a reduction step.[2][10] This process is favored for its efficiency and the high quality of the resulting intermediate.[2]

Synthesis Workflow via Diazotization-Reduction

Caption: General workflow for synthesizing this compound HCl.

Experimental Protocol: Diazotization of 4-Chloroaniline

This protocol is a representative method adapted from established synthesis literature.[10]

-

Preparation : In a suitable reaction vessel, create a suspension of 4-chloroaniline (1 eq.) in water and concentrated hydrochloric acid.

-

Cooling : Cool the suspension to between -4°C and 0°C in an ice bath with vigorous stirring.

-

Diazotization : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature remains below 0°C. Stir the resulting diazonium salt solution for an additional 45 minutes.

-

Reduction : In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.5 eq.), in concentrated hydrochloric acid.

-

Addition : Slowly add the reducing agent solution to the diazonium salt solution, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Isolation : The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by filtration.

-

Purification : Wash the collected solid with a suitable solvent, such as diethyl ether, to remove any unreacted starting material and byproducts.[10]

-

Drying : Dry the purified solid under vacuum to yield the final product. High-purity material (e.g., 99.29% by HPLC) can be achieved with this method.[11]

Key Reactions and Applications in Drug Development

The primary utility of this compound lies in its role as a key reactant in the Fischer indole synthesis , a powerful and widely used reaction for creating the indole ring system.[12][13]

The Fischer Indole Synthesis

Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[13] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[13][14]

Mechanism of Fischer Indole Synthesis

Caption: Mechanistic pathway of the Fischer indole synthesis.

Applications in Pharmaceutical Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous APIs. This compound is a precursor to many such compounds, including:

-

Anti-inflammatory Drugs : It is an intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[6]

-

Anticancer Agents : Many pyrazole and indole derivatives synthesized from this precursor have shown promising anticancer activity in preclinical studies.[3][5][15]

-

Antimicrobial Compounds : Research has demonstrated its utility in developing novel antimicrobial agents.[3][5]

-

Neuroprotective Agents : It is a key intermediate for Edaravone, a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[6]

-

Antithrombotic Agents : The compound is instrumental in creating certain antithrombotic drugs used to treat cardiovascular conditions.[4]

Beyond pharmaceuticals, it is also used in the synthesis of agrochemicals (insecticides, fungicides) and dyes.[4][15]

Analytical Quality Control

The purity of this compound hydrochloride is paramount, as impurities can lead to unwanted side reactions and affect the yield and purity of the final API. High-Performance Liquid Chromatography (HPLC) is the standard technique for quality control.

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate this compound from its positional isomers (2- and 3-chlorophenylhydrazine) and other process-related impurities like 4-chloroaniline.[6] A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like methanol, with detection by a PDA detector.[6][16] Such methods can achieve detection limits as low as 0.02% for critical impurities.[6]

Safety, Handling, and Toxicology

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as acutely toxic and an irritant.[17][18]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [18][19] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [18][19] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [18][19] |

| Skin Irritation | H315: Causes skin irritation | [19] |

| Eye Irritation | H319: Causes serious eye irritation | [19] |

Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[18][20] If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[18]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[17][20] Avoid creating dust. Keep away from heat and ignition sources.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][17] It should be stored under an inert atmosphere as it can be air-sensitive and hygroscopic.[21]

First Aid Measures

-

Inhalation : Remove to fresh air. Seek medical attention if symptoms persist.[17]

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[17]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek medical attention.[17]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[17][20]

Toxicology and Ecotoxicity

Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[17] The compound is considered potentially harmful to aquatic life in high concentrations and should not be released into the environment.[17]

Conclusion

This compound hydrochloride is a high-value, versatile chemical intermediate with profound importance in the pharmaceutical and chemical industries. Its utility, primarily driven by its role in the Fischer indole synthesis, enables the efficient construction of complex heterocyclic molecules that form the core of numerous life-saving drugs. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.

References

- ChemicalBook. (2025). This compound hydrochloride | 1073-70-7.

- Material Safety Data Sheet. (n.d.). This compound Hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound Hydrochloride: Comprehensive Overview and Applications.

- ChemicalBook. (n.d.). This compound hydrochloride synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound HCl: Applications in Research and Industry.

- Guidechem. (n.d.). What is the synthesis route of this compound hydrochloride?.

- Manufacturer publication. (n.d.). Understanding the Applications of this compound Hydrochloride.

- Manufacturer publication. (n.d.). Unlock Pharmaceutical Innovation: The Role of this compound HCl.

- Chem-Impex. (n.d.). This compound hydrochloride.

- RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- SGT Life Sciences. (2023). 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers.

- Capot Chemical. (2008). MSDS of this compound hydrochloride.

- TJK Speciality N Fine Chemicals. (n.d.). This compound HYDROCHLORIDE.

- ChemicalBook. (n.d.). This compound hydrochloride CAS#: 1073-70-7.

- PharmaCompass. (n.d.). (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information.

- Google Patents. (2016). CN106045876A - Synthetic method for this compound hydrochloride.

- Sigma-Aldrich. (n.d.). This compound 98 1073-70-7.

- Echemi. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) Safety Data Sheets.

- PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1).

- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound Hydrochloride.

- Scimplify. (n.d.). This compound hydrochloride Manufacturer and Suppliers.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound Hydrochloride.

- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.

Sources

- 1. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. This compound hydrochloride | 1073-70-7 [chemicalbook.com]

- 8. (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound hydrochloride Online | this compound hydrochloride Manufacturer and Suppliers [scimplify.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. chemimpex.com [chemimpex.com]

- 16. scitepress.org [scitepress.org]

- 17. chemicalbull.com [chemicalbull.com]

- 18. capotchem.com [capotchem.com]

- 19. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. This compound Hydrochloride | 1073-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to (4-Chlorophenyl)hydrazine hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of (4-chlorophenyl)hydrazine hydrochloride, a critical reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis methodologies, key applications, and detailed experimental protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Identity and Properties

(4-Chlorophenyl)hydrazine hydrochloride is a substituted hydrazine salt that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds, most notably indoles. Its chemical identity and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1073-70-7 | [1][2] |

| Molecular Formula | C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂) | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | White to light yellow or pink crystalline powder | [2] |

| Melting Point | 216 °C (decomposes) | [2] |

| Solubility | Soluble in hot water and methanol | [2] |

Synthesis of (4-Chlorophenyl)hydrazine hydrochloride: A Comparative Overview of Methodologies

The reliable synthesis of (4-chlorophenyl)hydrazine hydrochloride is paramount for its application in research and industry. The most prevalent and historically significant method involves the diazotization of 4-chloroaniline followed by a reduction step. However, advancements in catalysis have introduced alternative, more environmentally benign procedures.

Classical Synthesis via Diazotization-Reduction

This traditional two-step process remains a widely used and scalable method for the production of (4-chlorophenyl)hydrazine hydrochloride.[2] The underlying principle involves the conversion of the primary aromatic amine (4-chloroaniline) into a diazonium salt, which is subsequently reduced to the corresponding hydrazine.

Workflow for Classical Synthesis of (4-Chlorophenyl)hydrazine hydrochloride

Caption: Classical synthesis of (4-Chlorophenyl)hydrazine hydrochloride.

Detailed Experimental Protocol:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and a cooling bath, suspend 12.5 g of 4-chloroaniline in 50 g of 30% hydrochloric acid.

-

Cool the mixture to a temperature range of -5 to 0 °C with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of 7.5 g of sodium nitrite in 20% water, maintaining the temperature below 0 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Reduction and Isolation:

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium bisulfite or ammonium sulfite. For instance, a solution of 12 g of sodium bisulfite in water can be used.[3]

-

Slowly add the diazonium salt solution to the reducing agent solution, carefully controlling the temperature.

-

After the addition, the reaction mixture is typically warmed to facilitate the reduction process (e.g., to 45 °C for one hour).[3]

-

Upon completion of the reaction, the mixture is cooled to induce crystallization of the (4-chlorophenyl)hydrazine hydrochloride.

-

The solid product is then isolated by filtration, washed with cold water, and dried under vacuum.

-

Green Synthesis via Catalytic Hydrogenation

In an effort to develop more environmentally friendly and efficient synthetic routes, catalytic hydrogenation has emerged as a promising alternative.[1] This method avoids the use of large quantities of reducing agents and simplifies the workup procedure.

Workflow for Green Synthesis of (4-Chlorophenyl)hydrazine hydrochloride

Caption: Green synthesis of (4-Chlorophenyl)hydrazine hydrochloride via catalytic hydrogenation.

Detailed Experimental Protocol:

-

Diazotization:

-

Prepare the diazonium salt solution ("Substance A") as described in the classical synthesis method (Step 1). For example, mix 15 g of p-chloroaniline, 30 g of 15% concentrated hydrochloric acid, and 45 g of water, cool to -5 °C, and then add 22.5 g of a 20% sodium nitrite solution over 30 minutes. Maintain the temperature for an additional 24 minutes.[1]

-

-

Catalytic Hydrogenation and Isolation:

-

Transfer the freshly prepared diazonium salt solution to a hydrogenation reactor.

-

Add a catalytic amount of a suitable catalyst, such as 2% ruthenium on carbon (Ru/C), with a catalyst to p-chloroaniline mass ratio of 0.05:1.[1]

-

Purge the reactor with nitrogen twice, followed by two purges with hydrogen.

-

Pressurize the reactor to 0.5 MPa with hydrogen gas.

-

Heat the reaction mixture to 25 °C and maintain for 3 hours with stirring.[1]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

The filtrate, containing the product, can be concentrated and the product isolated by crystallization.

-

Dry the final product at 100 °C to obtain (4-chlorophenyl)hydrazine hydrochloride with high yield and purity.[1]

-

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis is a renowned chemical reaction that constructs the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] (4-Chlorophenyl)hydrazine hydrochloride is a frequently used starting material in this reaction, leading to the formation of chloro-substituted indoles, which are prevalent in many biologically active compounds.

Mechanism of the Fischer Indole Synthesis

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenylhydrazine from 4-Chloroaniline

Abstract

4-Chlorophenylhydrazine, particularly in its hydrochloride salt form, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its structural motif is a key building block for heterocyclic compounds, most notably pyrazole derivatives, which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive, in-depth exploration of the predominant synthetic route to this compound hydrochloride from 4-chloroaniline. It is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance and Applications

This compound hydrochloride (4-CPH) is a white to pink crystalline powder with the chemical formula C6H8Cl2N2 and a molecular weight of 179.05.[2] Its utility as a precursor is well-established, particularly in the Fischer indole synthesis to create complex heterocyclic structures.[4] Furthermore, it is an essential intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) Carprofen and the stroke treatment medication Edaravone.[4] The stability and reactivity of the hydrazine and chloro moieties make it a versatile tool in synthetic organic chemistry.[1]

The Synthetic Pathway: A Two-Step Transformation

The most common and industrially scalable synthesis of this compound from 4-chloroaniline involves a two-step process:

-

Diazotization: Conversion of the primary aromatic amine (4-chloroaniline) into a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

This classical approach, while effective, requires careful control of reaction conditions to ensure high yield and purity, as side reactions can lead to the formation of undesirable byproducts.[5]

Step 1: Diazotization of 4-Chloroaniline

Mechanism and Rationale:

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[6][7] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[7]

The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic nitrogen atom of the amine.[6] A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-chlorobenzenediazonium chloride. The low temperature is critical to prevent the decomposition of the unstable diazonium salt, which can readily lose nitrogen gas (N₂) to form a highly reactive aryl cation, leading to a host of unwanted side products.[6]

Step 2: Reduction of 4-Chlorobenzenediazonium Chloride

Mechanism and Rationale:

The diazonium salt is then reduced to form this compound. Several reducing agents can be employed, with the most common being sodium sulfite (Na₂SO₃), ammonium sulfite ((NH₄)₂SO₃), or stannous chloride (SnCl₂).[1][2][8] The choice of reducing agent can impact the reaction conditions, yield, and purification strategy.

Using sodium sulfite, for instance, involves the addition of the diazonium salt solution to a solution of sodium sulfite. This is followed by acidification to hydrolyze the intermediate sulfonate salt to the final hydrazine hydrochloride product. This method is widely used due to the availability and cost-effectiveness of the reagents. However, it can generate significant aqueous waste.

An alternative approach is catalytic hydrogenation, which offers a more environmentally friendly ("greener") route.[5] This method involves reacting the diazonium salt with hydrogen gas under pressure in the presence of a catalyst, such as ruthenium on carbon.[5] Catalytic hydrogenation can lead to higher yields and purity while avoiding the use of stoichiometric reducing agents and simplifying the workup procedure.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol A: Reduction using Stannous Chloride

This protocol is a well-established laboratory-scale synthesis.[1]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer Flasks

-

Dropping Funnel

-

Buchner Funnel and Filter Paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 2 g of 4-chloroaniline in a mixture of 20 mL of water and 7 mL of concentrated hydrochloric acid.[1]

-

Cool the suspension to -4 °C in an ice-salt bath with vigorous stirring.[1]

-

Slowly add a solution of 1.23 g of sodium nitrite in 3 mL of water dropwise, maintaining the temperature below 0 °C.[1]

-

After the addition is complete, continue stirring the mixture for 45 minutes at the same temperature.[1]

-

-

Reduction:

-

Isolation and Purification:

Table 1: Reagent Quantities for Protocol A

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 4-Chloroaniline | 127.57 | 2.0 | 0.0157 | - |

| Sodium Nitrite | 69.00 | 1.23 | 0.0178 | 3 |

| SnCl₂·2H₂O | 225.63 | 7.3 | 0.0324 | - |

| Conc. HCl | 36.46 | - | - | 12 |

| Water | 18.02 | - | - | 20 |

Protocol B: Catalytic Hydrogenation

This protocol represents a more modern and "green" approach to the synthesis.[5]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ruthenium on Carbon Catalyst (e.g., 5% Ru/C)

-

Hydrogen Gas Supply

-

Parr Hydrogenator or similar pressure reactor

-

Inert Gas Supply (Nitrogen or Argon)

Procedure:

-

Diazotization:

-

Prepare the 4-chlorobenzenediazonium chloride solution (Substance A) as described in Protocol A, Step 1.[5]

-

-

Catalytic Hydrogenation:

-

Transfer the cold diazonium salt solution to a pressure reactor.

-

Add the ruthenium on carbon catalyst. The mass ratio of catalyst to the initial p-chloroaniline should be approximately 0.05:1 to 0.1:1.[5][9]

-

Seal the reactor and purge it with nitrogen gas three times to remove oxygen.[9]

-

Heat the mixture to 25-30 °C and maintain it for 3-4 hours with vigorous stirring.[5][9]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the product in solution. The product can be isolated by evaporation of the solvent or by precipitation.

-

Dry the isolated solid at 100-105 °C to obtain pure this compound hydrochloride.[5][9]

-

Table 2: Comparison of Synthetic Protocols

| Parameter | Protocol A (Stannous Chloride) | Protocol B (Catalytic Hydrogenation) |

| Yield | Moderate | High (up to 98.2%)[9] |

| Purity | Good | High (up to 99.7%)[9] |

| Environmental Impact | High (heavy metal waste) | Low ("green" method)[5] |

| Safety Concerns | Handling of corrosive acids | Handling of flammable hydrogen gas under pressure |

| Operational Complexity | Simple, atmospheric pressure | Requires specialized pressure equipment |

Analytical Characterization

To ensure the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is typically used.[4][10] HPLC can effectively separate the desired product from starting materials and potential isomers like 2-chlorophenylhydrazine and 3-chlorophenylhydrazine.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum of this compound hydrochloride in DMSO-d₆ typically shows two doublets in the aromatic region (around 7.00-7.02 ppm and 7.32-7.34 ppm) and broad signals for the hydrazine protons.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can confirm the molecular weight of the parent compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as N-H stretches in the hydrazine moiety.[4]

Safety and Handling

4-Chloroaniline:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is a suspected carcinogen and may cause an allergic skin reaction.[11] It is also very toxic to aquatic life with long-lasting effects.[11]

-

Precautions: Work in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust or vapors.[11]

Hydrazine and its Derivatives:

-

Hazards: Hydrazines are generally toxic and can be corrosive. They are also potential carcinogens.

-

Precautions: Handle with extreme care in a fume hood. Use appropriate PPE.

General Safety:

-

The diazotization reaction is exothermic and produces an unstable intermediate. Strict temperature control is essential.

-

When using hydrogen gas for catalytic hydrogenation, ensure the equipment is properly rated for pressure and that there are no ignition sources present.

Conclusion

The synthesis of this compound from 4-chloroaniline is a cornerstone reaction in industrial organic chemistry. While the traditional two-step diazotization and reduction process remains prevalent, modern advancements, particularly in catalytic hydrogenation, offer more sustainable and efficient alternatives. A thorough understanding of the reaction mechanisms, meticulous control over experimental parameters, and a robust analytical characterization strategy are paramount to achieving high yields of a pure product. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates involved. This guide provides the foundational knowledge and practical insights necessary for researchers and developers to successfully and safely perform this important chemical transformation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). This compound Hydrochloride: Comprehensive Overview and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN106045876A - Synthetic method for this compound hydrochloride.

- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933.

- Google Patents. (n.d.). CN103910650A - Preparation method for this compound hydrochloride.

-

WIPO Patentscope. (2018, February 1). WO2018019249 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF this compound SALT. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method for this compound hydrochloride. Retrieved from [Link]

-

Loba Chemie. (2016, May 18). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (2025, August 4). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

-

Pharm D Guru. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

-

ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem - NIH. (n.d.). (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Page loading... [wap.guidechem.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. CN103910650A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide on the Synthesis of 4-Chlorophenylhydrazine via Diazotization of 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-chlorophenylhydrazine, a critical intermediate in the pharmaceutical and fine chemical industries. The process involves the diazotization of 4-chloroaniline followed by a reduction step. This document delves into the underlying chemical principles, offers detailed experimental protocols, and emphasizes safety considerations, reflecting field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of this compound

This compound hydrochloride (CAS 1073-70-7) is a versatile chemical intermediate with the molecular formula C6H8Cl2N2.[1] It is a key building block in the synthesis of a wide range of organic compounds, particularly heterocyclic structures like pyrazole and indole derivatives.[1] These derivatives are of significant interest in the pharmaceutical industry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, this compound is a crucial precursor in the Fischer indole synthesis, a widely used method for creating the indole scaffold found in many natural products and synthetic drugs, including the triptan class of antimigraine medications.[3][4]

The Synthetic Pathway: From 4-Chloroaniline to this compound

The synthesis is a two-step process:

-

Diazotization: 4-Chloroaniline is converted into its corresponding diazonium salt, 4-chlorobenzenediazonium chloride.

-

Reduction: The diazonium salt is then reduced to form this compound.

This guide will explore the intricacies of each step, providing both theoretical understanding and practical guidance.

Part I: The Diazotization of 4-Chloroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out in a cold, acidic solution using a nitrosating agent, which is usually generated in situ from sodium nitrite and a mineral acid.[6]

Mechanism of Diazotization:

The reaction proceeds through several key steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO2) is protonated to form nitrous acid (HNO2). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO+).[6]

-

N-Nitrosation of the Amine: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the nitrosonium ion. This is the rate-determining step of the reaction.[6]

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-chlorobenzenediazonium chloride.

The reaction is highly exothermic and the resulting diazonium salt is thermally unstable, necessitating strict temperature control (typically 0-5 °C) to prevent decomposition and potential hazards.[7][8]

Critical Parameters for Successful Diazotization:

-

Temperature: Maintaining a low temperature is crucial for the stability of the diazonium salt.[9] Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt, often violently, releasing nitrogen gas.[8][10]

-

Acidity: A strong acidic medium is required to generate the nitrosonium ion and to prevent the coupling of the diazonium salt with unreacted amine, which would form a diazoamino compound.[11]

-

Stoichiometry of Sodium Nitrite: A stoichiometric amount of sodium nitrite should be used. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.[9]

Part II: Reduction of 4-Chlorobenzenediazonium Chloride

The second stage of the synthesis involves the reduction of the diazonium salt to the corresponding hydrazine. Several reducing agents can be employed for this transformation, with sodium sulfite being a common choice in industrial applications.[1]

Mechanism of Reduction with Sodium Sulfite:

The reduction of the diazonium salt with sodium sulfite is a complex process. It is generally understood to proceed through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine.

Alternative Reducing Agents:

While sodium sulfite is widely used, other reducing agents such as stannous chloride (SnCl2) can also be effective, particularly in laboratory-scale syntheses.[12] Catalytic hydrogenation has also been explored as a more environmentally friendly alternative to traditional reduction methods.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound hydrochloride. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures.[12]

Materials and Equipment:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Stannous Chloride Dihydrate (SnCl2·2H2O)

-

Deionized Water

-

Diethyl Ether

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Thermometer

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL beaker, suspend 2 g of 4-chloroaniline in a mixture of 20 mL of water and 7 mL of concentrated hydrochloric acid.[12]

-

Cool the suspension to -4 °C in an ice-salt bath with constant stirring.[12]

-

Slowly add a solution of 1.23 g of sodium nitrite in 3 mL of water dropwise to the cooled suspension, ensuring the temperature remains below 0 °C.[12]

-

After the addition is complete, continue stirring the mixture for 45 minutes at the same temperature.[12]

-

-

Reduction of the Diazonium Salt:

-

In a separate beaker, prepare a solution of 7.3 g of SnCl2·2H2O in 5 mL of concentrated hydrochloric acid.[12]

-

Slowly add this reducing solution dropwise to the diazonium salt solution, maintaining the temperature at -4 °C.[12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[12]

-

-

Isolation and Purification:

Protocol 2: Industrial Production Insights

Industrial-scale synthesis often prioritizes cost-effectiveness, safety, and scalability. A common method involves reduction with sodium sulfite or ammonium sulfite.[1][10]

Key Considerations for Industrial Scale-Up:

-

Reaction Control: The diazotization reaction is highly exothermic and requires efficient cooling systems to maintain the temperature between 5-10 °C.[14]

-

Reagent Addition: The dropwise addition of the sodium nitrite solution is critical to control the reaction rate and temperature.[14]

-

Reducing Agent: Ammonium sulfite is sometimes preferred over sodium sulfite as it can lead to a product that is easier to handle and purify.[10] The reduction is typically carried out at a slightly elevated temperature (50-60 °C) to ensure complete reaction.[14]

-

Acidification and Isolation: After reduction, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound hydrochloride, which is then isolated by filtration and drying.[14]

-

Continuous Flow Synthesis: Modern approaches are exploring continuous flow processes for the synthesis of this compound salts. This method offers significant advantages in terms of safety, reaction time (≤20 minutes), and product purity, often eliminating the need for additional purification steps.[15]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C6H8Cl2N2 | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Melting Point | 216 °C (decomposes) | [1] |

| Appearance | White to pink crystalline powder | [1] |

| Solubility | Soluble in hot water and methanol | [1] |

Visualizing the Process

Chemical Reaction Workflow

Caption: A diagram illustrating the two-stage synthesis of this compound.

Diazotization Mechanism

Caption: The mechanistic pathway for the formation of the diazonium salt.

Safety and Handling

Diazonium Salts:

-

Explosive Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][9] They should not be isolated unless absolutely necessary and should always be kept in solution.[9]

-

Thermal Instability: The reaction must be kept cold to prevent decomposition.[8]

-

Gas Evolution: The decomposition of diazonium salts releases nitrogen gas, which can lead to a pressure buildup in a closed system.[8] Reactions should be performed in a well-ventilated fume hood with appropriate pressure relief.[9]

Hydrazines:

-

Toxicity: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17]

-

Inhalation Hazard: Work should be conducted in a fume hood to avoid inhaling vapors.[17]

-

Incompatibilities: Hydrazines are incompatible with strong oxidizing agents.[16]

Conclusion

The synthesis of this compound from 4-chloroaniline is a well-established and vital process in the chemical industry. A thorough understanding of the reaction mechanisms, strict control over reaction parameters, and a commitment to safety are paramount for the successful and safe execution of this synthesis. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to effectively utilize this important chemical intermediate in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Preparation method for this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [guidechem.com]

- 14. CN103910650A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophenylhydrazine

This guide provides a comprehensive analysis of the spectroscopic data for 4-chlorophenylhydrazine, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] As a compound frequently utilized in research and development, its unambiguous identification and purity assessment are critical. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The focus is not merely on the data itself, but on the underlying molecular structure and properties that give rise to the observed spectra.

Molecular Structure and Safety Considerations

This compound (CAS No: 1073-69-4) is an organic compound featuring a hydrazine group (-NHNH₂) attached to a benzene ring substituted with a chlorine atom at the para-position.[3][4] This structure dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signature. The compound is often supplied and handled as its more stable hydrochloride salt (this compound hydrochloride, CAS No: 1073-70-7).[5][6] For most analytical purposes, especially in solution-state NMR, the free base is analyzed, which can be generated from the salt by neutralization.[7]

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Safety and Handling: this compound and its hydrochloride salt are hazardous materials and must be handled with appropriate precautions. They are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[8][9] They are also known to cause skin and serious eye irritation and may cause an allergic skin reaction.[9][10] Users must wear personal protective equipment, including gloves, safety goggles, and a lab coat, and always work in a well-ventilated fume hood.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis is typically performed on the free base in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the aromatic protons and the hydrazine (-NHNH₂) protons. Due to the para-substitution, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to Cl) | These protons are deshielded by the electronegative chlorine atom and show coupling to the adjacent protons (ortho to the hydrazine group). |

| ~ 6.75 | Doublet | 2H | Ar-H (ortho to -NHNH₂) | These protons are shielded by the electron-donating effect of the hydrazine group and show coupling to the protons ortho to the chlorine. |

| ~ 5.5 (broad) | Singlet | 1H | -NH- | The broadness of this signal is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is solvent-dependent. |

| ~ 3.7 (broad) | Singlet | 2H | -NH₂ | Similar to the -NH- proton, this signal is often broad and its position can vary with solvent, concentration, and temperature. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[5][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon environment. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~ 148.0 | C-NHNH₂ | This ipso-carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom. |

| ~ 129.0 | C-H (ortho to Cl) | These carbons are in a standard aromatic region, influenced by the adjacent chlorine. |

| ~ 123.0 | C-Cl | The ipso-carbon attached to chlorine is shifted downfield by the halogen's electronegativity. |

| ~ 114.0 | C-H (ortho to -NHNH₂) | These carbons are shielded (shifted upfield) by the electron-donating resonance effect of the hydrazine group. |

Note: Data is synthesized from typical values for substituted benzenes.[3]

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing key information about its functional groups. The spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 3400 | Medium | N-H (Hydrazine) | Asymmetric & Symmetric Stretching |

| 3000 - 3100 | Medium-Weak | Aromatic C-H | Stretching |

| 1600 - 1620 | Strong | N-H (Hydrazine) | Scissoring (Bending) |

| 1480 - 1520 | Strong | Aromatic C=C | Ring Stretching |

| 1080 - 1100 | Strong | C-N | Stretching |

| 1000 - 1020 | Strong | C-Cl | Stretching |

| ~ 820 | Strong | C-H (para-subst.) | Out-of-plane Bending |

Note: Data synthesized from spectral databases for this compound hydrochloride and related compounds.[12] The presence of sharp, distinct peaks in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretches of the hydrazine group. The strong absorption around 820 cm⁻¹ is a reliable indicator of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering powerful confirmation of its identity.

The electron ionization (EI) mass spectrum of this compound will show a distinct molecular ion peak (M⁺). A critical feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, at two mass units higher (M+2) for the molecule containing ³⁷Cl.

Expected Molecular Ion:

-

M⁺ (C₆H₇³⁵ClN₂): m/z = 142.03

-

[M+2]⁺ (C₆H₇³⁷ClN₂): m/z = 144.03

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Causality |

| 142/144 | [C₆H₇ClN₂]⁺ | Molecular Ion (M⁺) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the hydrazine radical (-NHNH₂) from the molecular ion. |

| 77 | [C₆H₅]⁺ | Loss of chlorine from the [C₆H₄Cl]⁺ fragment. |

| 75 | [C₅H₃Cl]⁺ | Rearrangement and loss of HCN from the [C₆H₄Cl]⁺ fragment. |

Diagram: Proposed MS Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound.

Summary and Conclusion

The combination of NMR, IR, and MS provides a definitive analytical profile for this compound. NMR spectroscopy elucidates the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (N-H, C-Cl, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. This multi-technique approach ensures the confident identification and quality control of this compound in any research or industrial setting.

References

- 1. Buy this compound | 1073-69-4 [smolecule.com]

- 2. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 3. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound hydrochloride(1073-70-7) 1H NMR spectrum [chemicalbook.com]

- 6. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. capotchem.com [capotchem.com]

- 9. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbull.com [chemicalbull.com]

- 11. This compound(1073-69-4) 1H NMR [m.chemicalbook.com]

- 12. This compound hydrochloride(1073-70-7) IR2 spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 4-Chlorophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chlorophenylhydrazine hydrochloride, a critical intermediate in the pharmaceutical and chemical industries. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a foundational resource, equipping researchers with the theoretical framework and practical methodologies to determine its solubility in various organic solvents. The guide delves into the physicochemical principles governing the dissolution of hydrochloride salts, offers qualitative solubility information, and presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with actionable experimental design, this guide aims to empower scientists in optimizing reaction conditions, purification processes, and formulation development involving this compound hydrochloride.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride (CAS 1073-70-7) is a versatile chemical intermediate with the molecular formula C₆H₈Cl₂N₂.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] It serves as a pivotal building block in the synthesis of a wide array of bioactive molecules and industrial compounds. Its applications are extensive, particularly in:

-

Pharmaceutical Development: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, antimicrobial, and anticancer agents.

-

Agrochemicals: The compound is utilized in the formulation of certain pesticides and fungicides.

-

Dye Manufacturing: Its chemical structure lends itself to the production of azo dyes and other colorants.

Given its broad utility, a thorough understanding of the solubility of this compound hydrochloride in organic solvents is paramount for process chemists and formulation scientists. Solubility data is critical for:

-

Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction kinetics, yield, and purity.

-

Purification Strategies: Crystallization and chromatographic purification methods are highly dependent on the solubility profile of the compound.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

This guide will provide the necessary tools for researchers to navigate the challenges associated with the solubility of this important hydrochloride salt.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the interplay of intermolecular forces between the solute and solvent molecules. For an ionic compound like this compound hydrochloride, the dissolution process can be conceptualized as two competing energy considerations: the energy required to break apart the crystal lattice (lattice energy) and the energy released when the ions are stabilized by the solvent molecules (solvation energy).[4][9][12][19][20]

The "Like Dissolves Like" Principle: Polarity and Hydrogen Bonding

The adage "like dissolves like" is a fundamental concept in predicting solubility.[21][22] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[11][22][23]

-

Polarity: this compound hydrochloride is a salt, and therefore a highly polar compound. The presence of the charged ammonium group (-NH₂NH₃⁺) and the chloride counter-ion (Cl⁻) makes it amenable to dissolution in polar solvents that can effectively solvate these ions.

-

Hydrogen Bonding: The hydrazine moiety can act as a hydrogen bond donor, while the nitrogen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, will generally be more effective at dissolving this compound.

The Influence of the Phenyl Ring and Chlorine Atom

While the hydrochloride group imparts high polarity, the 4-chlorophenyl ring is a non-polar, hydrophobic component. This dual nature means that the overall solubility will be a balance between these opposing characteristics. The presence of the chlorine atom, being electronegative, slightly increases the polarity of the phenyl ring but also contributes to its non-polar surface area.

Factors Influencing the Dissolution of Hydrochloride Salts

The dissolution of a hydrochloride salt in an organic solvent is influenced by several factors:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents with a high dielectric constant are better at shielding the electrostatic interactions between the cation and anion of the salt, thus promoting dissolution.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can donate hydrogen bonds are particularly effective at solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and solvate the cation.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy.[11][23]

-

Common Ion Effect: The solubility of a salt can be reduced in a solution that already contains one of its constituent ions.[17]

The following diagram illustrates the key factors influencing the solubility of this compound hydrochloride.

Caption: Factors influencing the solubility of this compound HCl.

Solubility Profile of this compound Hydrochloride and Related Compounds

While specific quantitative solubility data for this compound hydrochloride is not widely published, qualitative information and data for structurally similar compounds can provide valuable insights.

Qualitative Solubility of this compound Hydrochloride

Based on available chemical literature and supplier information, the qualitative solubility of this compound hydrochloride is summarized below.

| Solvent | Qualitative Solubility | Source(s) |

| Hot Water | Soluble | [1][2][3][4][5][6][7] |

| Methanol | Soluble | [1][2][3][4][5] |

Solubility of Structurally Related Compounds

To further inform expectations, the table below presents solubility data for compounds with structural similarities to this compound hydrochloride. These include the parent hydrazine salt (phenylhydrazine hydrochloride), the corresponding aromatic amine salt (aniline hydrochloride), and the non-salt aromatic halide (chlorobenzene).

| Compound | Solvent | Solubility ( g/100 mL unless otherwise noted) | Temperature (°C) | Source(s) |

| Phenylhydrazine HCl | Water | ~5 g/L | 20 | [24] |

| Ethanol | Soluble | - | [25] | |

| Aniline HCl | Water | Soluble | - | [14][26] |

| Ethanol | Soluble | - | [14] | |

| Chloroform | Soluble | - | [14] | |

| Methanol | 24.3 (molality) at 298.15 K | 25 | [1] | |

| Ethanol | 10.8 (molality) at 298.15 K | 25 | [1] | |

| Propan-1-ol | 4.1 (molality) at 298.15 K | 25 | [1] | |

| Chlorobenzene | Water | 0.05 g/L | 20 | [27] |

| Ethanol | Soluble | - | [28] | |

| Diethyl Ether | Soluble | - | [28] | |

| Benzene | Soluble | - | [28] | |

| Chloroform | Soluble | - | [28] |

Analysis of Trends:

-

The hydrochloride salts (phenylhydrazine HCl and aniline HCl) exhibit good solubility in polar protic solvents like water and alcohols.

-

The solubility of aniline hydrochloride in alcohols decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propan-1-ol), which is expected as the solvent becomes less polar.[1]

-

In contrast, the non-polar chlorobenzene is practically insoluble in water but highly soluble in a range of organic solvents.[28][29][30][31]

Based on these trends, it is reasonable to predict that this compound hydrochloride will be most soluble in polar protic solvents and polar aprotic solvents, with decreasing solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols for thermodynamic and kinetic solubility are based on established and widely accepted methodologies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach a saturated solution.

Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment:

-

This compound hydrochloride (high purity)

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps and PTFE-lined septa

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound hydrochloride into a series of vials. "Excess" means that undissolved solid should be visible throughout the experiment. A 5-10 fold excess over the estimated solubility is a good starting point.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed (e.g., 150-300 rpm) to ensure continuous mixing of the solid and liquid phases.

-

Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration no longer increases.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound hydrochloride.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound hydrochloride of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution (typically in DMSO). It measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous or organic medium.

Principle: A concentrated stock solution of the compound is added to the solvent of interest. The concentration at which precipitation is observed is determined, often by methods like nephelometry (light scattering) or by analyzing the concentration of the dissolved compound after filtration.

Materials and Equipment:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO, high purity)

-

Organic solvents of interest

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer or a plate reader with UV-Vis capabilities

-

Filtration apparatus for microtiter plates

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

Dispense the organic solvent of interest into the wells of a microtiter plate.

-

Add small, increasing volumes of the DMSO stock solution to the wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2-24 hours) with gentle shaking.

-

Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

-

Alternatively, after incubation, filter the contents of the wells to remove any precipitate.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable method (e.g., HPLC-UV).

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound hydrochloride is crucial for reliable solubility data. Two common methods are HPLC-UV and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying compounds in solution.

-

Methodology: A reversed-phase HPLC method is typically suitable for this compound hydrochloride. A C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector, typically in the range of 200-300 nm.

-

Derivatization: For trace-level analysis, derivatization of the hydrazine moiety can be employed to enhance detection.[2][3][7][8]

UV-Vis Spectrophotometry

For solutions containing only the compound of interest and a non-UV-absorbing solvent, UV-Vis spectrophotometry offers a simpler and faster method of quantification.

-

Methodology: The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_max) for this compound hydrochloride.

-

Quantification: The concentration is determined using the Beer-Lambert law and a calibration curve of absorbance versus concentration.[32][33]

Conclusion and Recommendations

The solubility of this compound hydrochloride in organic solvents is a critical parameter for its effective use in research and industry. While quantitative data is sparse in the public domain, this guide provides a robust framework for understanding and determining its solubility.

Key Takeaways:

-

This compound hydrochloride is a polar, ionic compound, and its solubility is governed by the balance between its hydrophilic hydrochloride group and its more hydrophobic chlorophenyl ring.

-

It is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding.

-

The shake-flask method is the recommended approach for obtaining accurate thermodynamic solubility data, which is essential for process development and physicochemical characterization.

-

Kinetic solubility assays can provide valuable, high-throughput data for screening purposes in early-stage drug discovery.

It is strongly recommended that researchers and drug development professionals experimentally determine the solubility of this compound hydrochloride in their specific solvent systems using the detailed protocols provided in this guide. This will ensure the generation of reliable data to support informed decision-making in synthesis, purification, and formulation activities.

References

- ChemBK. (n.d.). chlorobenzene.

- Sunrise Group. (n.d.). Chlorobenzene - Aromatic Compounds.

-

Sciencemadness Wiki. (2021, May 16). Chlorobenzene. Retrieved from [Link]

- Solubility of Things. (n.d.). Chlorobenzene.

- Chemistry LibreTexts. (2025, August 4). 6.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2020, October). Toxicological Profile for Chlorobenzene.

- Reachem Chemicals. (n.d.). Phenyl Hydrazine HCl Suppliers.

- Difference Wiki. (2024, January 26). Solvation Energy vs.

- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Reachem Chemicals. (n.d.). Aniline Hydrochloride Suppliers.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- Journal of Chemical & Engineering Data. (2011, November 15). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and their Mixed Systems.

- (PDF)

- Analytical Letters. (n.d.).

- Chemistry Stack Exchange. (2014, July 13).

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.

- European Journal of Engineering and Technology Research. (n.d.).

- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform

- RASĀYAN J. Chem. (2022).

- PMC - PubMed Central. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.

- Chemistry LibreTexts. (2023, May 3). 9.

- Polarity and Solubility of Organic Compounds. (n.d.).

- Factors affecting solubility. (n.d.).

- Pediaa.Com. (2023, July 30).

- MDPI. (2024, January 12). Polarity of Aqueous Solutions.

- ChemicalBook. (2025, August 20). Aniline hydrochloride.

- Analytical Chemistry - ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.

- ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

- Chemical Bull. (n.d.).

- European Journal of Engineering and Technology Research. (n.d.).

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.

- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Wikipedia. (n.d.). Phenylhydrazine.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Liquid chromatography - absorption spectrophotometry of a mixture of arom

- AAT Bioquest. (2024, August 26).

- Boston University. (2007, October 18).

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17).

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Chemistry LibreTexts. (2023, April 6). 7.7: Solubility Rules for Ionic Compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]